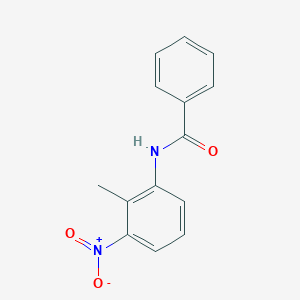

N-(2-methyl-3-nitrophenyl)benzamide

Description

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(2-methyl-3-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-12(8-5-9-13(10)16(18)19)15-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,17) |

InChI Key |

QAKZIXNHKYUBMJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-(2-methyl-3-nitrophenyl)benzamide and related benzamide derivatives:

Preparation Methods

Reaction Protocol

-

Activation Step : Benzoic acid (8 mmol) is dissolved in dichloromethane (DCM) with EDCI (1.1 equiv) and DMAP (0.01 equiv). The mixture is stirred at 20°C for 30 minutes to form the activated intermediate.

-

Coupling Step : 2-Methyl-3-nitroaniline (7.2 mmol) is added, and the reaction proceeds at 20°C for 16 hours.

-

Workup : The crude product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization.

Yield and Optimization

-

Yield : Analogous reactions (e.g., 2-chloro-N-(4-nitrophenyl)benzamide) achieve ~60% yield under similar conditions.

-

Key Factors :

Acid Chloride Route

Direct acylation using benzoyl chloride derivatives offers a high-energy pathway for amide formation, bypassing intermediate activation steps.

Synthesis Steps

-

Acid Chloride Formation : Benzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM to form benzoyl chloride.

-

Amine Coupling : 2-Methyl-3-nitroaniline is added with a base (e.g., pyridine) to scavenge HCl. The reaction is stirred at 0–5°C to minimize nitro group reduction.

-

Isolation : The product is precipitated, filtered, and recrystallized from ethanol.

Performance Metrics

-

Yield : Patent data for analogous N-(2'-nitrophenyl)benzamides report yields of 20–30% due to competing hydrolysis.

-

Advantages : Rapid reaction kinetics; suitable for electron-deficient anilines.

Ring-Opening of Benzoxazin-4-One Intermediates

Benzoxazin-4-ones serve as activated precursors for amide synthesis, reacting with amines under mild conditions.

Methodology

-

Benzoxazin-4-One Synthesis : 2-Substituted-4H-benzooxazin-4-one is prepared from 2-hydroxybenzoic acid and acetic anhydride.

-

Ring-Opening : 2-Methyl-3-nitroaniline reacts with the benzoxazin-4-one in glacial acetic acid at reflux (1–10 minutes).

-

Crystallization : The product is recrystallized from ethanol, yielding colorless crystals.

Efficiency and Limitations

-

Yield : Bis-amide derivatives synthesized via this route achieve ~89% yield.

-

Drawbacks : Requires pre-synthesis of benzoxazin-4-one, adding steps.

Comparative Analysis of Methods

Mechanistic Considerations

Steric and Electronic Effects

-

Nitro Group : The electron-withdrawing nitro group at the meta position reduces the amine’s nucleophilicity, necessitating activated intermediates or elevated temperatures.

-

Methyl Group : Ortho-methyl substitution introduces steric hindrance, slowing diffusion-controlled steps in EDCI-mediated couplings.

Hydrogen Bonding in Crystal Packing

Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the amide conformation, as observed in X-ray structures of related benzamides. For N-(2-methyl-3-nitrophenyl)benzamide, similar C–H···O interactions likely govern crystallization behavior.

Industrial-Scale Adaptations

Patent CN104341387A highlights strategies for scaling nitro-substituted benzamide synthesis:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methyl-3-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise synthesis : Begin with nitration of a benzene derivative (e.g., 2-methylbenzenamine) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group. Subsequent acetylation or amidation with benzoyl chloride in the presence of a base (e.g., pyridine) forms the benzamide core.

- Critical factors : Temperature control during nitration prevents over-oxidation, while stoichiometric ratios of reagents (e.g., 1:1.2 amine to benzoyl chloride) minimize side products .

- Example data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | 85–90% |

| Amidation | Benzoyl chloride, pyridine, RT | 80–85 | ≥95% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, methyl at C2) via chemical shifts (e.g., nitro groups: δ 8.1–8.3 ppm; methyl: δ 2.4 ppm) .

- XRD : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the benzamide core .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to assess electronic properties (e.g., HOMO-LUMO gaps, nitro group electron-withdrawing effects) .

- Molecular docking : Screen against targets like histone deacetylases (HDACs) using AutoDock Vina. For example, nitro groups may form hydrogen bonds with HDAC catalytic pockets, mimicking benzamide-based inhibitors (e.g., MS-275) .

- Case study : Docking scores (ΔG = -8.2 kcal/mol) suggest potential HDAC8 inhibition, corroborated by in vitro IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives like this compound?

- Methodology :

- Dose-response analysis : Compare IC₅₀ values across studies (e.g., HDAC inhibition vs. antimicrobial activity) to identify structure-activity relationships (SAR). For example, electron-deficient nitro groups enhance HDAC affinity but reduce solubility, affecting bioavailability .

- Meta-analysis : Use PubChem data to normalize assay conditions (e.g., cell lines, incubation times). Contradictions in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .

Q. How can reaction pathways for this compound be optimized for green chemistry applications?

- Methodology :

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) in amidation steps, reducing toxicity while maintaining yields (~80%) .

- Catalytic systems : Employ immobilized lipases (e.g., Candida antarctica) for enantioselective synthesis, achieving ≥90% enantiomeric excess (ee) in chiral derivatives .

Methodological Considerations

Q. What experimental designs are critical for studying the stability of this compound under physiological conditions?

- Methodology :

- Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS. Nitro groups may hydrolyze to amines under acidic conditions (t₁/₂ = 48 hours at pH 2) .

- Light sensitivity : UV-Vis spectroscopy (λ = 310 nm) monitors nitrobenzamide photodegradation; store samples in amber vials .

Q. How do substituent modifications (e.g., replacing nitro with methoxy groups) alter the compound’s physicochemical and pharmacological profile?

- Methodology :

- LogP measurements : Nitro derivatives (LogP = 2.8) are more lipophilic than methoxy analogs (LogP = 1.5), impacting blood-brain barrier permeability .

- SAR studies : Methoxy groups enhance solubility but reduce HDAC inhibition (IC₅₀ increases from 0.8 μM to 5.2 μM) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for this compound, while others observe limited efficacy?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.